Copper, bis(octadecanoato-O,O')-
Description
IUPAC Nomenclature and Alternative Chemical Designations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(octadecanoato-O,O')copper , reflecting its composition as a copper(II) ion coordinated by two deprotonated stearic acid (octadecanoic acid) ligands. Alternative designations include copper(II) octadecanoate , cupric stearate , and copper distearate , all of which are widely recognized in chemical literature and commercial databases. The term "metallic soap" originates from its structural analogy to traditional alkali soaps, where a metal cation replaces the alkali ion in a fatty acid salt.
Molecular Formula and Crystallographic Data
The molecular formula of copper(II) stearate is C~36~H~70~CuO~4~ , with a molar mass of 630.48 g/mol . While crystallographic data specific to copper(II) stearate remain limited in publicly available literature, related copper carboxylates exhibit layered structures with alternating hydrophobic alkyl chains and hydrophilic metal-carboxylate layers. For instance, basic copper formates (e.g., Cu~2~(OH)~2~(HCOO)~2~) adopt two-dimensional triangular lattice networks, suggesting potential structural parallels in copper(II) stearate. Experimental studies describe copper(II) stearate as a blue-green amorphous solid with a plasticine-like consistency, indicative of a non-crystalline or poorly ordered microstructure.
Coordination Geometry and Ligand Binding Modes
Copper(II) stearate features a square-planar or distorted octahedral geometry , typical of Cu²⁺ complexes with carboxylate ligands. Each copper ion coordinates with two bidentate stearate ligands through their carboxylate groups, forming a neutral complex. The stearate ligands adopt a bridging or chelating binding mode , where the oxygen atoms of the carboxylate group (-COO⁻) bind to the copper center. This coordination is stabilized by the hydrophobic interactions of the long alkyl chains, which align to minimize steric repulsion.
In analogous copper carboxylates, such as basic copper formates, hydrogen bonding and π-π stacking further stabilize the crystal lattice. While direct evidence for such interactions in copper(II) stearate is lacking, its insolubility in polar solvents and solubility in pyridine—a strong Lewis base—suggest that ligand exchange reactions dominate its dissolution behavior.
Comparative Analysis with Related Metallic Soaps
Copper(II) stearate shares functional similarities with other metallic soaps, such as zinc stearate and aluminum stearate , but diverges in its coordination chemistry and applications. Key comparisons include:
Coordination Geometry :
Thermal Stability :
Applications :
Properties
Molecular Formula |
C36H69CuO4- |
|---|---|
Molecular Weight |
629.5 g/mol |
IUPAC Name |
copper;octadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C18H35O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);3H,2,4-17H2,1H3,(H,19,20);/q;-1;+2/p-2 |
InChI Key |
BJINVVUSACGGAE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[CH-]CCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Reaction of Copper Oxide with Stearic Acid
This method involves the direct reaction of copper(II) oxide powder with stearic acid in a suitable solvent, often under reflux conditions to facilitate the formation of copper stearate.
- Weigh copper(II) oxide and stearic acid in a molar ratio close to 1:2 (copper to acid).
- Dissolve stearic acid in a high-boiling solvent such as ethanol or a mixture of ethanol and water.
- Add copper oxide powder to the solution and stir vigorously.
- Heat the mixture under reflux at temperatures around 90–100°C for extended periods (e.g., 24–36 hours) to ensure complete reaction.
- The reaction proceeds according to the equation:
$$
\text{CuO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Cu(C}{17}\text{H}{35}\text{COO})2 + \text{H}2\text{O}
$$
- After completion, the mixture is cooled, and the solid copper stearate is isolated by filtration or centrifugation.
- The product is washed with solvents to remove unreacted acid and dried under vacuum.
- Purity of copper stearate obtained by this method can reach above 99% with yields around 90% when optimized.
- The reaction time and temperature are critical parameters influencing the product quality.
- Use of dehydrated alcohol as solvent improves solubility of stearic acid and reaction efficiency.
Solvent-Mediated Reflux and Evaporation
In some protocols, stearic acid is dissolved in an organic solvent such as ethanol, and copper oxide is added. The mixture is refluxed with a condenser to maintain temperature and prevent solvent loss. After reaction, the solvent is evaporated slowly at controlled temperatures (e.g., 80°C) to yield solid copper stearate.
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Copper oxide amount | Stoichiometric (1 mol CuO) | Ensures complete reaction |
| Stearic acid ratio | 2 mol per mol CuO | Required for bis(octadecanoato) complex |
| Solvent | Absolute ethanol or similar | Dissolves stearic acid, facilitates reaction |
| Reflux temperature | ~90°C | Promotes reaction kinetics |
| Reflux time | 24–36 hours | Ensures reaction completion |
| Evaporation temp. | ~80°C | Removes solvent without decomposing product |
| Drying | Vacuum drying at 50–100°C | Removes residual moisture, stabilizes product |
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |
|---|---|---|---|---|
| Copper oxide + stearic acid reflux | Simple, direct, high purity achievable | Long reaction time, high temperature | 85–90 | >99 |
| Copper salt + stearate salt precipitation | Mild conditions, easy scale-up | Requires salt preparation, possible impurities | 80–88 | 95–98 |
| Solvent reflux + evaporation | Good control over product morphology | Requires solvent recovery | 85–90 | >98 |
- The molar ratio of stearic acid to copper oxide is critical; a slight excess of acid ensures complete complexation.
- Use of dehydrated solvents reduces water content, preventing hydrolysis and improving product stability.
- Prolonged reflux times improve yield but may lead to side reactions if excessive.
- Vacuum drying at moderate temperatures preserves the integrity of copper stearate crystals.
- Analytical techniques such as FTIR, XRD, and elemental analysis confirm the formation and purity of copper bis(octadecanoato-O,O').
The preparation of copper, bis(octadecanoato-O,O')- is well-established through the reaction of copper oxide or copper salts with stearic acid or stearate ions. The most authoritative and efficient method involves refluxing copper oxide with stearic acid in dehydrated ethanol, followed by solvent evaporation and vacuum drying, yielding a high-purity product suitable for industrial and research applications. Optimization of reaction parameters such as molar ratios, temperature, and time is essential for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Copper, bis(octadecanoato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states under specific conditions.
Reduction: The copper center can also be reduced to lower oxidation states.
Substitution: The octadecanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides, while reduction may yield copper(I) complexes .
Scientific Research Applications
Copper, bis(octadecanoato-O,O’)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Copper, bis(octadecanoato-O,O’)- exerts its effects involves its ability to interact with various molecular targets and pathways. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key mechanism in its antimicrobial and anticancer activities . Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Copper Carboxylates with Varying Chain Lengths
Copper(II) carboxylates with shorter alkyl chains, such as copper(II) hexadecanoate (palmitate, C16), exhibit structural similarities but differ in solubility and thermal stability. For example:
- Copper(II) hexadecanoate: In the complex [Cu(μ-C16H31O2)2(C16H31O2)(bipy)]2·2CH3OH, hexadecanoate ligands adopt both bridging (μ-κ²O:O) and monodentate (κO) coordination modes, forming a binuclear structure with 2,2'-bipyridine (bipy) as a co-ligand .
- Copper(II) octadecanoate: The longer C18 chain increases hydrophobicity, reducing solubility in methanol or water compared to C16 analogs. Thermal stability is also higher due to stronger van der Waals interactions between alkyl chains .
Table 1: Comparison of Copper Carboxylates by Chain Length
| Compound | Chain Length | Coordination Mode | Geometry | Solubility in CH3OH | Thermal Decomposition (°C) |
|---|---|---|---|---|---|
| Copper(II) octadecanoate | C18 | Monodentate/bridging | Distorted square-planar | Low | ~250–300 |
| Copper(II) hexadecanoate | C16 | μ-κ²O:O and κO | Binuclear | Moderate | ~200–250 |
Copper Complexes with Non-Carboxylate Ligands
Copper(II) forms diverse complexes with ligands such as β-diketonates, oxalates, and N-donor ligands, which differ markedly in geometry and reactivity:
- Copper(II) acetylacetonate [Cu(acac)2] : The acetylacetonate (acac) ligand is a bidentate chelator, forming a square-planar geometry (SP-4-1). This complex is highly soluble in organic solvents and exhibits catalytic activity in oxidation reactions, unlike the hydrophobic copper stearate .
- Copper(II) oxalate complexes: Oxalate (C2O4<sup>2−</sup>) acts as a bridging ligand, forming binuclear or polymeric structures. For example, [Cu2(BIBM)2(μ-C2O4)] (BIBM = bis(imidazole)) shows antiferromagnetic coupling between Cu(II) centers, a feature absent in mononuclear copper stearate .
- Mixed-ligand complexes: Copper(II) complexes with pyridine derivatives (e.g., [Cu(DMF)(L)(NCS)], where L = 2-methoxy-6-(pyridylmethyliminomethyl)phenolate) adopt distorted octahedral geometries and exhibit redox activity due to N-donor ligands .
Table 2: Comparison by Ligand Type
| Compound | Ligand Type | Coordination Geometry | Key Properties |
|---|---|---|---|
| Copper(II) stearate | Carboxylate (C18) | Distorted square-planar | Hydrophobic, low reactivity |
| Copper(II) acetylacetonate | β-diketonate | Square-planar (SP-4-1) | Soluble in organics, catalytic |
| Copper(II) oxalate | Oxalate | Binuclear | Antiferromagnetic, polymeric structures |
Spectroscopic and Magnetic Properties
- EPR Studies : Copper(II) stearate likely exhibits axial symmetry with g‖ ≈ 2.23–2.24 and A‖ ≈ 184–186×10<sup>−4</sup> cm<sup>−1</sup>, similar to peptide-Cu(II) complexes with tetragonal geometry (CuN2O2 chromophore) . In contrast, copper oxalate complexes show distinct EPR signals due to magnetic coupling between metal centers .
- Magnetic Behavior: Mononuclear copper stearate is paramagnetic, while binuclear oxalate complexes exhibit antiferromagnetic interactions .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Copper, bis(octadecanoato-O,O')-, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves reacting copper salts (e.g., Cu(NO₃)₂) with stearic acid (octadecanoic acid) in a basic medium to deprotonate the ligand. Key parameters include:
- Stoichiometric ratios : Ensure a 1:2 molar ratio of Cu²⁺ to stearate ligands to avoid incomplete coordination .
- Temperature : Elevated temperatures (60–80°C) enhance ligand dissociation and coordination kinetics .
- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve solubility of copper salts and ligands .
- Purification : Recrystallization from non-polar solvents (e.g., hexane) removes unreacted stearic acid .
Q. How can the purity and composition of Copper, bis(octadecanoato-O,O')- be verified post-synthesis?
- Methodological Answer :
- Elemental Analysis (EA) : Confirm Cu content matches theoretical values (e.g., ~10–12% Cu by mass) .
- FTIR Spectroscopy : Identify symmetric/asymmetric carboxylate stretching modes (νₐₛ(COO⁻) ~1540–1650 cm⁻¹; νₛ(COO⁻) ~1400–1450 cm⁻¹) to confirm ligand coordination .
- Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., mass loss at 200–300°C) correlate with ligand removal and validate stoichiometry .
Advanced Research Questions
Q. What advanced techniques are suitable for elucidating the coordination geometry and electronic structure of Copper, bis(octadecanoato-O,O')-?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., Cu–O distances ~1.9–2.1 Å) and coordination geometry (e.g., square planar vs. distorted octahedral) .
- Electron Paramagnetic Resonance (EPR) : Detect Cu²⁺ d⁹ electronic configurations (g∥ > g⊥ ~2.1–2.3) to infer ligand field symmetry .
- X-ray Absorption Spectroscopy (XAS) : Analyze Cu K-edge spectra to determine oxidation state and ligand coordination modes (e.g., monodentate vs. bidentate) .
Q. How can researchers resolve contradictions in reported thermal stability data for Copper, bis(octadecanoato-O,O')-?
- Methodological Answer :
- Controlled Replication : Standardize synthesis conditions (e.g., drying time, solvent purity) to minimize batch variability .
- Multi-Technique Validation : Combine TGA, Differential Scanning Calorimetry (DSC), and variable-temperature XRD to correlate decomposition phases with structural changes .
- Statistical Analysis : Apply ANOVA or regression models to identify significant factors (e.g., humidity, crystallinity) affecting thermal stability .
Q. What strategies are effective for studying the ligand exchange dynamics of stearate in Copper, bis(octadecanoato-O,O')- under varying pH conditions?
- Methodological Answer :
- Potentiometric Titration : Monitor Cu²⁺ release as a function of pH to determine ligand dissociation constants (log K) .
- UV-Vis Spectroscopy : Track absorbance shifts (e.g., d-d transitions at ~600–800 nm) during ligand substitution with competing agents (e.g., EDTA) .
- Computational Modeling : Use density functional theory (DFT) to simulate ligand exchange energetics and transition states .
Methodological Considerations
Q. How should researchers design experiments to investigate the catalytic activity of Copper, bis(octadecanoato-O,O')- in oxidation reactions?
- Experimental Design :
- Substrate Scope : Test diverse substrates (e.g., alkanes, alcohols) to assess catalytic versatility .
- Kinetic Studies : Measure turnover frequency (TOF) under controlled O₂ pressure and temperature .
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to identify reactive intermediates .
Q. What frameworks (e.g., PICOT, FINER) are appropriate for formulating hypothesis-driven research questions about this compound?
- Framework Application :
- PICOT : Population (e.g., catalytic systems), Intervention (e.g., ligand modification), Comparison (e.g., Cu stearate vs. Cu acetate), Outcome (e.g., reaction efficiency), Time (e.g., long-term stability) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored ligand effects), and Ethical (e.g., safe handling protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
